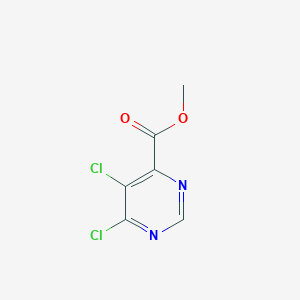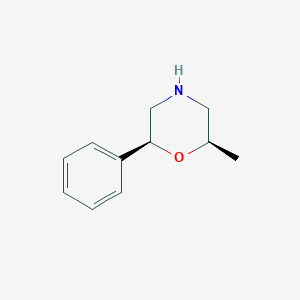
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxane ring and an amino acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride typically involves the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino acid moiety: This step involves the coupling of the oxane ring with a suitable amino acid derivative, often using peptide coupling reagents such as EDCI or DCC.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the free base form of the compound to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxane ring can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can target the oxane ring or the amino acid moiety, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound may be used in studies of enzyme-substrate interactions, protein-ligand binding, and other biochemical processes.
Industry: The compound may be used in the production of specialty chemicals, polymers, or other materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxane ring and amino acid moiety may play key roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid: The free base form of the compound.
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid methyl ester: A methyl ester derivative with different solubility and stability properties.
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid ethyl ester: An ethyl ester derivative with similar properties to the methyl ester.
Uniqueness
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride is unique due to its combination of an oxane ring and an amino acid moiety, which imparts specific chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it particularly suitable for various experimental and industrial applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride involves the protection of the carboxylic acid group, followed by the formation of the oxane ring and subsequent deprotection of the carboxylic acid group. The amino group is introduced through reductive amination.", "Starting Materials": [ "2-hydroxypropanoic acid", "4-penten-1-ol", "Sodium hydroxide", "Thionyl chloride", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Protection of carboxylic acid group using thionyl chloride", "Formation of oxane ring through reaction of 2-hydroxypropanoic acid with 4-penten-1-ol in the presence of sodium hydroxide", "Deprotection of carboxylic acid group using ammonium chloride", "Reductive amination using sodium borohydride and appropriate amine to introduce amino group", "Formation of hydrochloride salt using hydrochloric acid" ] } | |
CAS-Nummer |
2343963-96-0 |
Molekularformel |
C8H16ClNO4 |
Molekulargewicht |
225.7 |
Reinheit |
91 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




